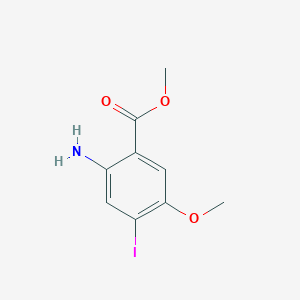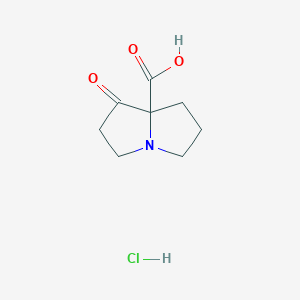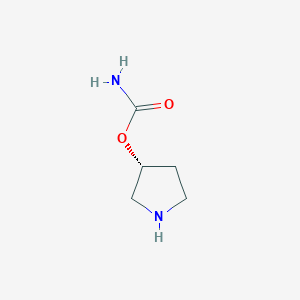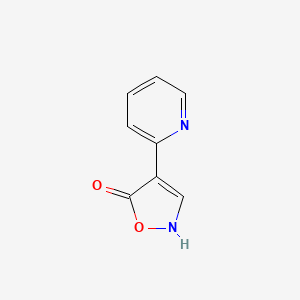
2-Bromo-3-fluoro-4-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-4-iodobenzaldehyde is an aromatic compound with the molecular formula C7H3BrFIO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination, fluorination, and iodination of benzaldehyde derivatives under controlled conditions. For instance, the bromination can be achieved using bromine or N-bromosuccinimide, while fluorination can be done using fluorine gas or other fluorinating agents. Iodination is often carried out using iodine or iodinating reagents like iodine monochloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Potassium permanganate or chromium trioxide for oxidation to carboxylic acids.
Reduction: Sodium borohydride or lithium aluminum hydride for reduction to alcohols.
Major Products Formed
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 2-Bromo-3-fluoro-4-iodobenzoic acid.
Reduction: Formation of 2-Bromo-3-fluoro-4-iodobenzyl alcohol.
Scientific Research Applications
2-Bromo-3-fluoro-4-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-iodobenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing halogen atoms and the aldehyde group. This makes it reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroiodobenzene: Similar structure but lacks the aldehyde group.
2-Bromo-5-fluorobenzaldehyde: Similar but with different halogen substitution pattern.
4-Bromo-2-fluoro-3-iodobenzaldehyde: Similar but with different positions of halogen atoms .
Uniqueness
2-Bromo-3-fluoro-4-iodobenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring along with the aldehyde group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C7H3BrFIO |
|---|---|
Molecular Weight |
328.90 g/mol |
IUPAC Name |
2-bromo-3-fluoro-4-iodobenzaldehyde |
InChI |
InChI=1S/C7H3BrFIO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H |
InChI Key |
NIWMTWNVPHQJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Br)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15205938.png)

![N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205960.png)


![2,7-Diethylbenzo[d]oxazole](/img/structure/B15205975.png)
![2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15205989.png)


![tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate](/img/structure/B15206010.png)



![3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B15206024.png)
